

In-Depth Technical Guide to 3-Iodobenzo[b]thiophene

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Compound of Interest

Compound Name: 3-Iodobenzo[b]thiophene

Cat. No.: B1338381

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of **3-Iodobenzo[b]thiophene**, a key intermediate in organic synthesis and pharmaceutical research. The document details its chemical identity, physicochemical properties, and methods of synthesis, offering valuable information for professionals in drug development and related scientific fields.

Chemical Identity

- IUPAC Name: 3-iodo-1-benzothiophene[1]
- Synonyms: **3-Iodobenzo[b]thiophene**, 3-Iodo-benzo[b]thiophene, 3-iodobenzothiophene[1]

Physicochemical Properties

The following table summarizes the key quantitative data for **3-Iodobenzo[b]thiophene**.

Property	Value	Source
Molecular Formula	C ₈ H ₅ IS	PubChem[1]
Molecular Weight	260.10 g/mol	PubChem[1]
CAS Number	36748-88-6	PubChem[1]
Appearance	Colorless to pale yellow clear liquid (est.)	The Good Scents Company
Melting Point	28.00 to 32.00 °C (at 760.00 mm Hg)	The Good Scents Company
Boiling Point	221.00 to 222.00 °C (at 760.00 mm Hg)	The Good Scents Company
Solubility	Soluble in alcohol; Insoluble in water	The Good Scents Company
LogP (o/w)	3.120	The Good Scents Company

Spectral Data

While specific experimental ¹H and ¹³C NMR spectra for **3-Iodobenzo[b]thiophene** were not found in the searched literature, typical chemical shift ranges for related benzo[b]thiophene derivatives can be informative. The protons and carbons of the benzo[b]thiophene core are expected in the aromatic region of the spectra.

Experimental Protocols: Synthesis of 3-Iodobenzo[b]thiophenes

Several methods for the synthesis of **3-iodobenzo[b]thiophenes** have been reported. Below are two common and effective protocols.

Two-Step Synthesis via Sonogashira Coupling and Electrophilic Cyclization

A widely used method involves a two-step process starting from a readily available 2-iodothioanisole.^[2]

Step 1: Sonogashira Coupling for the Synthesis of 2-Alkynylthioanisole

This step involves the palladium-catalyzed cross-coupling of a terminal alkyne with 2-iodothioanisole.

Step 2: Electrophilic Cyclization

The resulting 2-alkynylthioanisole undergoes an electrophilic cyclization using an iodine source to yield the **3-iodobenzo[b]thiophene** derivative.

One-Step Synthesis via Aryne Reaction

A more recent and efficient one-step method involves the reaction of an aryne with an alkynyl sulfide. This approach allows for the synthesis of a wide range of 3-substituted benzo[b]thiophenes.

Detailed Protocol for a Related Compound (4-chloro-**3-iodobenzo[b]thiophene**):

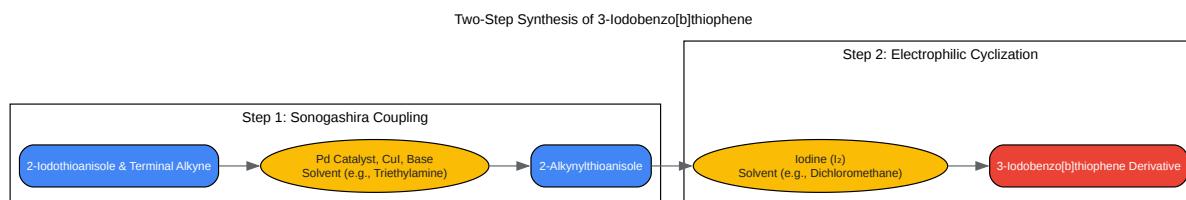
The following protocol for the synthesis of 4-chloro-**3-iodobenzo[b]thiophene** from 4-chlorobenzo[b]thiophene-3-carboxylic acid illustrates a decarboxylative iodination, which is a related transformation.

- Materials:
 - 4-chlorobenzo[b]thiophene-3-carboxylic acid
 - Iodine (I₂)
 - Tripotassium phosphate (K₃PO₄)
 - Acetonitrile (MeCN)
- Procedure:

- To a mixture of 4-chlorobenzo[b]thiophene-3-carboxylic acid (0.100 mmol) and I₂ (0.400 mmol, 4.0 equiv) dissolved in MeCN (500 μ L), add tripotassium phosphate (0.100 mmol, 1.0 equiv) at room temperature.
- Stir the reaction mixture for 4 hours at 100 °C.

Visualized Synthesis Workflow

The following diagram illustrates the two-step synthesis of **3-iodobenzo[b]thiophenes**.



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Caption: Workflow for the two-step synthesis of **3-Iodobenzo[b]thiophene** derivatives.

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References

- 1. 3-Iodobenzo[b]thiophene | C₈H₅IS | CID 11097290 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. ucl.ac.uk [ucl.ac.uk]

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